molecular formula C20H19FN4O4 B2954641 6-fluoro-3-(1-(2-methoxynicotinoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione CAS No. 1903604-31-8

6-fluoro-3-(1-(2-methoxynicotinoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2954641
CAS No.: 1903604-31-8
M. Wt: 398.394
InChI Key: QIPJSIRBYLQTBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-fluoro-3-(1-(2-methoxynicotinoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C20H19FN4O4 and its molecular weight is 398.394. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

A series of studies have demonstrated the potential of quinazoline derivatives as potent antimicrobial agents. For example, compounds within this class have been evaluated for their efficacy against drug-resistant strains of bacteria. 1-cyclopropyl-8-methoxy-quinazoline-2,4-diones, structurally related to the compound , were synthesized and found effective in lowering antimicrobial minimum inhibitory concentrations (MICs) in gyrase resistance mutants of Escherichia coli compared to wild-type strains, illustrating a novel approach in guiding early-stage antimicrobial selection and highlighting activity against both wild-type and mutant cells (German et al., 2008). Similarly, the activity of 8-methoxy-quinazoline-2,4-diones against quinolone-resistant gyrases suggests their potential as dual-targeting agents against Staphylococcus aureus gyrase and topoisomerase IV (Oppegard et al., 2010).

Mechanism of Action

The mechanism of action of these compounds is primarily linked to their ability to inhibit bacterial gyrase and DNA topoisomerase IV, as demonstrated in studies with Mycobacterium smegmatis. Quinazolinediones, including the fluoroquinolone-like inhibitors, have shown activity against mycobacteria, highlighting their bacteriostatic and bactericidal activities. The addition of specific groups to the quinazoline core can significantly affect their relative activity against resistant mutants, offering insights into the structural modifications that enhance antimicrobial efficacy (Malik et al., 2011).

Synthesis of Novel Therapeutics

Research on quinazoline derivatives also extends to their synthesis and evaluation as therapeutic agents beyond antimicrobial applications. For instance, novel synthesis approaches have been explored for the creation of fluorine/phosphorus-substituted compounds with potential molluscicidal activity against snails responsible for bilharziasis diseases, indicating the versatility of quinazoline derivatives in addressing various health challenges (Al-Romaizan et al., 2014).

Properties

IUPAC Name

6-fluoro-3-[1-(2-methoxypyridine-3-carbonyl)piperidin-4-yl]-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O4/c1-29-17-14(3-2-8-22-17)18(26)24-9-6-13(7-10-24)25-19(27)15-11-12(21)4-5-16(15)23-20(25)28/h2-5,8,11,13H,6-7,9-10H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIPJSIRBYLQTBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)N2CCC(CC2)N3C(=O)C4=C(C=CC(=C4)F)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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